molecular formula C9H17NO6S B2554998 tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate CAS No. 2023006-41-7

tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate

Cat. No.: B2554998
CAS No.: 2023006-41-7
M. Wt: 267.3
InChI Key: ORWHXHCSDYWSCI-ZETCQYMHSA-N
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Description

tert-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate is a chiral sulfone-containing heterocyclic compound characterized by a five-membered oxathiazolidine ring with a tert-butyl carbamate group at position 3 and a methoxymethyl substituent at the 4S position (Fig. 1).

Properties

IUPAC Name

tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6S/c1-9(2,3)16-8(11)10-7(5-14-4)6-15-17(10,12)13/h7H,5-6H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWHXHCSDYWSCI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2023006-41-7
Record name t-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate typically involves the reaction of tert-butyl esters with appropriate reagents to form the desired oxathiazolidine ring. One common method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the oxathiazolidine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s reactivity is governed by its functional groups:

Nucleophilic Substitution

The methoxymethyl group (-OCH₂OMe) undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Reaction with amines : The methoxymethyl group can react with nucleophiles (e.g., amines) to form new C-N bonds.

  • Hydrolysis : Under acidic conditions, the methoxymethyl group may hydrolyze to form a hydroxymethyl derivative.

Hydrolysis of the Ester Group

The tert-butyl ester (-OC(C)(C)C) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid:

tert-butyl ester+H+carboxylic acid+tert-butanol\text{tert-butyl ester} + \text{H}^+ \rightarrow \text{carboxylic acid} + \text{tert-butanol}

Oxathiazolidine Ring Reactivity

While specific ring-opening reactions for this compound are not detailed in accessible sources, similar oxathiazolidines undergo:

  • Electrophilic attack : The sulfur atom in the ring may act as a nucleophile, enabling reactions with electrophiles (e.g., aldehydes, ketones).

  • Reduction : The dioxo groups (S=O) could be reduced to sulfides (S) under appropriate conditions, though this is speculative without direct evidence.

Comparative Analysis of Structural Variants

The reactivity of this compound can be contextualized by comparing it to related oxathiazolidines:

Compound Key Functional Groups Reactivity Profile
tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylateMethoxymethyl, tert-butyl ester, dioxo groupsHydrolysis of ester, nucleophilic substitution
tert-butyl (4S)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate Methyl, tert-butyl ester, dioxo groupsLimited nucleophilic sites, ester hydrolysis
tert-butyl (4R)-4-(isopropyl)-1,2,3-oxathiazolidine-2,2-dioxideIsopropyl, tert-butyl ester, dioxo groupsSteric hindrance from isopropyl group

Steric and Electronic Effects on Reactivity

  • Steric hindrance : The bulky tert-butyl group reduces the rate of ester hydrolysis and nucleophilic substitution.

  • Electronic effects : The electronegative dioxo groups (S=O) enhance the electrophilicity of the oxathiazolidine ring, potentially stabilizing intermediates during reactions.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate exhibit various biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of oxathiazolidines can inhibit the growth of cancer cell lines. For instance, compounds with similar scaffolds have shown significant inhibition rates against leukemia and CNS cancer cell lines in National Cancer Institute assays .
  • Antimicrobial Properties : The structural features of oxathiazolidines contribute to their potential as antimicrobial agents. Studies have demonstrated their effectiveness against a range of bacterial and fungal pathogens .

Anticancer Activity

A study investigated the anticancer properties of several thiazolidinone derivatives, including those structurally related to this compound. Notably:

  • Compound 4g showed an inhibition value of 84.19% against the MOLT-4 leukemia cell line.
  • Compound 4p exhibited a 72.11% inhibition against CNS cancer cell line SF-295 .

These results indicate that modifications in the oxathiazolidine structure can lead to enhanced anticancer activity.

Antimicrobial Studies

In another study focusing on the antimicrobial effects of thiazolidinone derivatives:

  • Compounds were tested for their ability to inhibit growth in various bacterial strains.
  • The presence of sulfur and nitrogen in the heterocyclic structures was found to enhance their antimicrobial efficacy .

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxathiazolidine Ring

tert-Butyl (4S,5R)-4,5-Dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate (CAS 2429965-94-4)
  • Structure : Contains methyl groups at positions 4 and 5 instead of methoxymethyl.
  • Properties: Lower polarity due to non-polar methyl substituents. Molecular weight: 251.3 g/mol (C9H17NO5S) vs. ~265 g/mol (estimated) for the target compound. Reduced solubility in polar solvents compared to the methoxymethyl analog .
tert-Butyl 4,4-Dimethyl-2,2-dioxooxathiazolidine-3-carboxylate
  • Structure : Two methyl groups at position 4.
  • Molecular formula: C10H17NO5S vs. C10H19NO6S (estimated for target compound). Lower solubility due to lack of methoxy group .

Oxazolidine vs. Oxathiazolidine Derivatives

tert-Butyl (4S)-4-[(1E)-3-Ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
  • Properties: Higher electron density due to the absence of sulfone groups. Molecular weight: 325.4 g/mol (C16H25NO5) vs. ~265 g/mol (target). Applications: Intermediate in alkaloid synthesis .
tert-Butyl (4S)-4-Isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate (CAS 141468-55-5)
  • Structure: Oxazolidinone ring with isopropyl and two ketone groups.
  • Properties: Increased electrophilicity due to dual ketones. Molecular weight: 243.26 g/mol (C11H17NO5) vs. target compound’s sulfone stability. Applications: Precursor for β-lactam antibiotics .

Functional Group Modifications

(R)-tert-Butyl 4-Formyl-2,2-dimethylthiazolidine-3-carboxylate
  • Structure : Thiazolidine ring with a formyl group.
  • Properties: Aldehyde group enhances reactivity in nucleophilic additions. Molecular formula: C11H19NO3S vs. target compound’s methoxymethyl. Applications: Chiral aldehyde for asymmetric synthesis .
tert-Butyl (2S,4S,5S)-1-(4-(tert-Butyl)-3-methoxybenzoyl)-5-Ethyl-4-(methoxymethyl)pyrrolidine-2-carboxylate
  • Structure : Pyrrolidine ring with methoxymethyl and ethyl groups.
  • Properties :
    • Enhanced bioavailability due to methoxymethyl and ethyl substituents.
    • Demonstrated anti-HCV activity (IC50 = 0.8 nM) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Ring Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
tert-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate Oxathiazolidine 4S-methoxymethyl, 3-tert-butyl C10H19NO6S (est.) ~265 High polarity, chiral specificity
tert-Butyl (4S,5R)-4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate Oxathiazolidine 4S-CH3, 5R-CH3 C9H17NO5S 251.3 Low solubility, steric hindrance
tert-Butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate Oxathiazolidine 4,4-(CH3)2 C10H17NO5S 259.3 High steric bulk
tert-Butyl (4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyloxazolidine-3-carboxylate Oxazolidine 4S-propenyl ester C16H25NO5 325.4 Electron-rich, synthetic intermediate

Biological Activity

Tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate, with the CAS number 2023006-41-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and possible mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C9H17NO6SC_9H_{17}NO_6S, with a molecular weight of 267.3 g/mol. Its structure features a tert-butyl group, a methoxymethyl substituent, and a dioxo oxathiazolidine ring, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC9H17NO6S
Molecular Weight267.3 g/mol
Purity97%
CAS Number2023006-41-7

Cytotoxicity Studies

Understanding the cytotoxic effects of this compound is crucial for evaluating its safety profile:

  • Cell Viability Assays : Preliminary data suggest that the cytotoxicity of related oxathiazolidine derivatives varies significantly depending on their structural modifications. For example, some derivatives showed IC50 values ranging from 8 to 32 µg/mL against human fibroblasts .

While specific mechanisms for this compound are not fully elucidated, studies on similar compounds indicate several potential pathways:

  • Disruption of Cell Membranes : Compounds may disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial metabolism.

Study 1: Antimicrobial Efficacy

A recent study synthesized various oxathiazolidine derivatives and tested their antimicrobial efficacy against multiple strains. The results indicated that modifications at the methoxy position significantly influenced antibacterial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against S. aureus and reduced toxicity towards human cells compared to their parent structures .

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of oxathiazolidine derivatives on gastric cancer cell lines. The study found that certain structural features led to selective toxicity against cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Boc DeprotectionTFA (0.4 mL) in DCM, 0°C, 6 hours98%
ReductionNaBH₄ (2 mmol) in EtOH, RT, 16 hours93%
AllylationAllylbromide, NaH (dry THF), 18 hours51%

Advanced: How can stereochemical integrity be maintained during functionalization of the oxathiazolidine core?

Answer:

  • Chiral Auxiliaries : Use of (4S)-configured starting materials to enforce stereochemistry, as demonstrated in HCV inhibitor syntheses .
  • Catalytic Control : Hydrogenation with Pd/C under H₂ atmosphere to preserve stereochemistry during saturation of double bonds (e.g., vinyl to ethyl groups) .
  • Stereochemical Analysis : Confirm configuration via NMR coupling constants (e.g., vicinal protons) or X-ray crystallography of intermediates .

Note : Contradictions in yields (e.g., 51% for allylation vs. 98% for deprotection) highlight the need for optimizing steric and electronic effects in bulky substituents .

Basic: What analytical methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm methoxymethyl (-OCH₂CH₃) and Boc groups (δ ~1.4 ppm for tert-butyl) .
    • 2D NOESY to validate spatial arrangement of substituents in the oxathiazolidine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₂N₂O₃: calc. 230.30) .

Advanced: How to troubleshoot low yields in oxathiazolidine ring formation?

Answer:

  • Solvent Effects : Use dry THF or acetonitrile to minimize hydrolysis of sensitive intermediates .
  • Catalyst Screening : Test BiCl₃ for Lewis acid-mediated cyclization, which improved yields in analogous pyrrolidine syntheses .
  • Temperature Optimization : Elevated temperatures (65°C) for thiazole incorporation via HCl/dioxane-mediated cyclization .

Q. Table 2: Yield Optimization Strategies

IssueSolutionOutcomeReference
HydrolysisAnhydrous solvents (THF, DCM)+20%
Slow CyclizationBiCl₃ (10 mol%), wet acetonitrile, 4 hours93%

Basic: What is the role of the methoxymethyl group in this compound’s reactivity?

Answer:
The methoxymethyl (-OCH₂CH₃) group:

  • Enhances Solubility : Polar ether linkage improves solubility in organic-aqueous mixtures .
  • Directs Stereochemistry : Acts as a steric guide during nucleophilic attacks on the oxathiazolidine ring .
  • Functional Handle : Can be deprotected (e.g., with BBr₃) for further derivatization .

Advanced: How to resolve contradictions in biological activity data for analogs?

Answer:

  • Structure-Activity Relationship (SAR) : Compare inhibitory activity (e.g., HCV RNA replication) of derivatives with varying substituents (e.g., thiazole vs. vinyl groups) .
  • Metabolic Stability Assays : Test hepatic microsomal stability to identify labile groups (e.g., ester vs. carbamate linkages) .
  • Docking Studies : Use molecular modeling to correlate stereochemistry with target binding (e.g., HCV NS5A protein) .

Basic: What purification techniques are effective for this compound?

Answer:

  • Flash Chromatography : Use silica gel with hexane/ethyl acetate gradients for non-polar intermediates .
  • Recrystallization : Ethanol or hexane for polar final products (e.g., white solids with m.p. >100°C) .
  • HPLC : Reverse-phase C18 columns for enantiomeric resolution of stereoisomers .

Advanced: How does the oxathiazolidine ring’s conformation influence reactivity?

Answer:

  • Ring Strain : The 5-membered oxathiazolidine’s puckered conformation increases susceptibility to nucleophilic attack at the carbonyl .
  • Torsional Effects : Methoxymethyl orientation (axial vs. equatorial) alters steric accessibility for derivatization .
  • Electronic Effects : Electron-withdrawing sulfonyl (SO₂) groups enhance electrophilicity of adjacent carbons .

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